

PRL 3195 quality control and purity assessment

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Compound of Interest		
Compound Name:	PRL 3195	
Cat. No.:	B15141186	Get Quote

Technical Support Center: PRL-3195

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of PRL-3195, a potent and selective peptide analog of somatostatin with high affinity for the somatostatin receptor subtype 5 (sst5).[1] Adherence to these guidelines is crucial for ensuring the reliability and reproducibility of experimental results.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for PRL-3195?

A1: PRL-3195 should be stored at 2-8°C in a dry and cool place.[1] For long-term storage, it is advisable to keep the compound in a desiccator to prevent degradation from moisture.

Q2: What is the expected purity of a new batch of PRL-3195?

A2: Each new batch of PRL-3195 should have a purity of ≥95.0% as determined by High-Performance Liquid Chromatography (HPLC).[1]

Q3: My PRL-3195 solution appears to have low solubility in aqueous buffers. What should I do?

A3: PRL-3195 is a peptide and may have limited solubility in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent like DMSO, and then dilute it with the aqueous buffer to the desired final concentration.



Q4: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

A4: Unexpected peaks could be due to several factors including contamination of the solvent, degradation of the sample, or issues with the HPLC system.[2][3] It is recommended to prepare fresh mobile phase, use a guard column, and ensure the column is properly equilibrated.[2]

Q5: How can I confirm the identity of PRL-3195?

A5: The identity of PRL-3195 can be confirmed by its molecular weight using Mass Spectrometry (MS). The expected molecular weight is 1177.85 g/mol .[1]

II. Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the quality control of PRL-3195.

Problem 1: HPLC Purity is below 95%

- Possible Cause 1: Sample Degradation.
 - Solution: Ensure the compound has been stored correctly at 2-8°C and protected from light and moisture.[1] Prepare fresh solutions for analysis.
- Possible Cause 2: Inaccurate Integration.
 - Solution: Review the integration parameters of the HPLC software to ensure all relevant peaks are being correctly identified and quantified.
- Possible Cause 3: Contaminated Mobile Phase or Diluent.
 - Solution: Prepare fresh mobile phase using HPLC-grade solvents and high-purity water.
 Filter the mobile phase before use.

Problem 2: Inconsistent Retention Times in HPLC

Possible Cause 1: Fluctuations in Column Temperature.



- Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[2]
- Possible Cause 2: Inconsistent Mobile Phase Composition.
 - Solution: Ensure the mobile phase is well-mixed and degassed.[2] If using a gradient, ensure the pump is functioning correctly.
- Possible Cause 3: Column Degradation.
 - Solution: The column may need to be replaced if it has been used extensively or with harsh mobile phases.

Problem 3: Mass Spectrometry Signal is Weak or Absent

- Possible Cause 1: Poor Ionization.
 - Solution: Optimize the MS source parameters, including the electrospray voltage and gas flow rates. The molecular formula is C₅₈H₆₉N₁₂O₉S₂Cl.[1]
- Possible Cause 2: Low Sample Concentration.
 - Solution: Increase the concentration of the sample being infused into the mass spectrometer.
- Possible Cause 3: Presence of Interfering Substances.
 - Solution: Ensure the sample is free from non-volatile salts or other contaminants that can suppress the signal.

III. Data Presentation

Table 1: Specifications for PRL-3195



Parameter	Specification	Analytical Method
Appearance	White Powder	Visual Inspection
Purity	≥95.0%	HPLC
Molecular Formula	C58H69N12O9S2CI	Mass Spectrometry
Molecular Weight	1177.85	Mass Spectrometry
Peptide Sequence	H-p-Chloro-Phe-D-Cys-β-(3- pyridyl)-Ala-D-Trp-N-Me-Lys- Thr-Cys-2-Nal-NH2 (Disulfide bond)	Amino Acid Analysis/Sequencing

Table 2: Example HPLC Purity Analysis Data

Lot Number	Retention Time (min)	Peak Area (%)	Purity (%)
PRL3195-001	15.2	98.5	98.5
PRL3195-002	15.3	97.9	97.9
PRL3195-003	15.2	99.1	99.1

IV. Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
 - $\circ~$ Filter both mobile phases through a 0.22 μm filter and degas for 15 minutes.
- Chromatographic Conditions:





• Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection Wavelength: 220 nm.

Injection Volume: 10 μL.

Gradient: 10-90% Mobile Phase B over 20 minutes.

Sample Preparation:

- Accurately weigh approximately 1 mg of PRL-3195 and dissolve in 1 mL of 50% acetonitrile in water to prepare a 1 mg/mL stock solution.
- Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.

Analysis:

- Inject the sample and record the chromatogram.
- Calculate the purity by dividing the peak area of the main peak by the total area of all peaks.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

• LC Conditions:

• Use the same HPLC conditions as described in Protocol 1.

MS Conditions:

- o Ionization Mode: Electrospray Ionization (ESI), Positive.
- Mass Range: m/z 100-1500.







Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V.

• Source Temperature: 120°C.

Desolvation Temperature: 350°C.

• Analysis:

• Infuse the sample and acquire the mass spectrum.

• Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of PRL-3195 (1177.85).

V. Visualizations



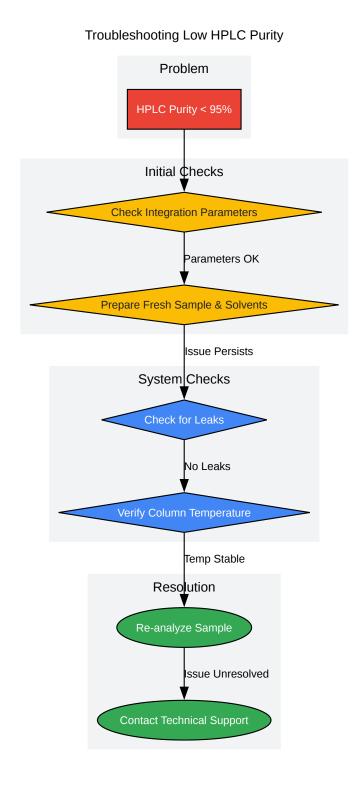
Receiving Receive PRL-3195 Batch Initial Assessment Visual Inspection (Appearance: White Powder) Analytical Testing **HPLC** Purity Analysis LC-MS Identity Confirmation Decision Purity ≥ 95%? **Identity Confirmed?** Yes No Yes No Outcome Fail QC Pass QC (Investigate)

PRL-3195 Quality Control Workflow

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Caption: A flowchart of the quality control process for PRL-3195.



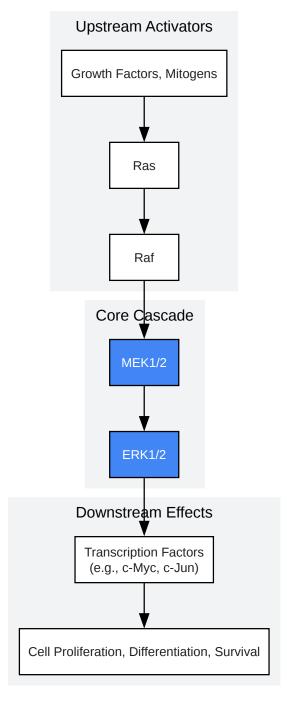


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Caption: A decision tree for troubleshooting low HPLC purity results.



Simplified MEK1/2 Signaling Pathway



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Caption: A diagram of the MEK1/2 signaling pathway.[4][5][6]



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